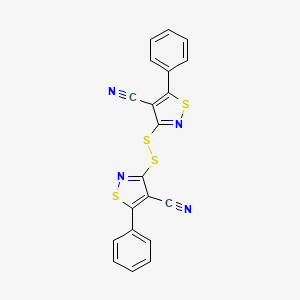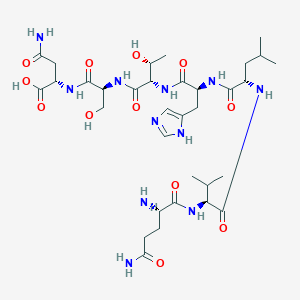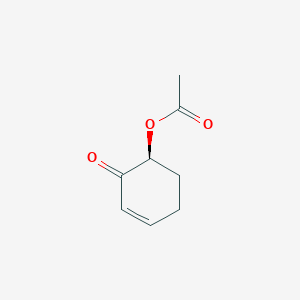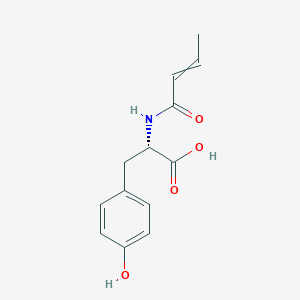
3,3'-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) is a complex organic compound featuring a disulfide linkage between two thiazole rings Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) typically involves the reaction of 5-phenyl-1,2-thiazole-4-carbonitrile with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiazole rings can participate in electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as conductive polymers and sensors.
Biological Studies: It is used in studies investigating the role of disulfide bonds in protein folding and stability.
作用机制
The mechanism by which 3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile exerts its effects is largely dependent on its ability to interact with biological molecules. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The thiazole rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to various molecular targets .
相似化合物的比较
Similar Compounds
3,3’-Disulfanediyldi(1H-1,2,4-triazole-5-amine): Similar disulfide linkage but with triazole rings instead of thiazole rings.
4,4’-Disulfanediylbis(5-amino-1-phenyl-1H-pyrazole-3-carbonitrile): Features pyrazole rings and amino groups, offering different reactivity and biological activity.
Uniqueness
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) is unique due to its combination of a disulfide bond and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
属性
CAS 编号 |
799279-49-5 |
|---|---|
分子式 |
C20H10N4S4 |
分子量 |
434.6 g/mol |
IUPAC 名称 |
3-[(4-cyano-5-phenyl-1,2-thiazol-3-yl)disulfanyl]-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H10N4S4/c21-11-15-17(13-7-3-1-4-8-13)25-23-19(15)27-28-20-16(12-22)18(26-24-20)14-9-5-2-6-10-14/h1-10H |
InChI 键 |
RTUKUNCGQGYELA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NS2)SSC3=NSC(=C3C#N)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)

![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)

![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)

![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
